molecular formula C11H9F3N4O4 B2380255 ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate CAS No. 866145-60-0

ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate

Cat. No.: B2380255
CAS No.: 866145-60-0
M. Wt: 318.212
InChI Key: QJEGIXGMTSFODU-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate is a complex organic compound featuring a pyrazole ring with a trifluoromethyl group and a pyrimidine carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which is then functionalized with a trifluoromethyl group. The pyrimidine ring is synthesized separately and then coupled with the pyrazole derivative under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,4-dihydro-5-pyrimidinecarboxylate
  • Ethyl 6-oxo-2-[5-oxo-3-(difluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate

Uniqueness

Ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of molecules with enhanced biological activity and stability .

Properties

IUPAC Name

ethyl 6-oxo-2-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O4/c1-2-22-9(21)5-4-15-10(16-8(5)20)18-7(19)3-6(17-18)11(12,13)14/h3-4,17H,2H2,1H3,(H,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEGIXGMTSFODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)N2C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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